Synthetic Yield Superiority in Nonaqueous Diazotization: 2-Bromo-6-chloro vs. Monohalo 6-Chloro Analog
In the nonaqueous diazotization of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2-amino-6-chloropurine (1), the TMS-Br/tert-butyl nitrite/dibromomethane system delivered crystalline 2-bromo-6-chloro analogue 3 in 85% isolated yield without chromatography [1]. By comparison, the analogous 6-chloropurine nucleoside 9 (bearing no 2-halogen) was obtained from 2′,3′,5′-tri-O-acetyladenosine (8) in only 71% yield under the optimized conditions [1]. The 2,6-dichloro analogue 2 was obtained in approximately 85% yield via the TMS-Cl route—comparable to the 2-bromo-6-chloro product but lacking the differential C2/C6 reactivity [1].
| Evidence Dimension | Isolated synthetic yield from protected aminopurine nucleoside precursor via nonaqueous diazotization |
|---|---|
| Target Compound Data | 85% isolated yield (2-bromo-6-chloro analogue 3; crystalline, no chromatography) |
| Comparator Or Baseline | 2,6-Dichloro analogue 2: ~85% yield (TMS-Cl/BTEA-NO₂); 6-Chloropurine nucleoside 9: 71% yield |
| Quantified Difference | Target exceeds 6-chloro-only product by +14 percentage points; equivalent to 2,6-dichloro in yield but with superior C2/C6 orthogonality |
| Conditions | Nonaqueous diazotization; TMS-Br/tert-butyl nitrite/CH₂Br₂ for target; TMS-Cl or AcCl/BTEA-NO₂/CH₂Cl₂ for comparators |
Why This Matters
For procurement, the 85% yield demonstrates efficient multigram scalability with crystalline isolation, while the equivalent yield to 2,6-dichloro belies the fact that this compound additionally delivers the Br/Cl reactivity gradient essential for sequential functionalization—a synthetic advantage the dichloro analog cannot provide.
- [1] Francom, P.; Janeba, Z.; Shibuya, S.; Robins, M. J. Nucleic acid related compounds. 118. Nonaqueous diazotization of aminopurine derivatives. Convenient access to 6-halo- and 2,6-dihalopurine nucleosides and 2'-deoxynucleosides with acyl or silyl halides. J. Org. Chem. 2003, 68, 666–669. DOI: 10.1021/jo020625a. View Source
